ASP6432 - 1282549-08-9

ASP6432

Catalog Number: EVT-260245
CAS Number: 1282549-08-9
Molecular Formula: C25H29KN4O7S2
Molecular Weight: 600.75
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ASP6432 is a potent and selective Type 1 Lysophosphatidic Acid (LPA1) receptor antagonist.
Source and Classification

ASP6432 was developed by Astellas Pharma Inc. as part of their research into new therapeutic agents for inflammatory diseases. It falls under the category of small-molecule drugs, specifically designed to modulate enzymatic activity within cellular signaling pathways. As a phosphodiesterase 4 inhibitor, it is classified alongside other compounds that target similar pathways to alleviate symptoms associated with chronic inflammation.

Synthesis Analysis

Methods and Technical Details

The synthesis of ASP6432 involves several key steps, primarily utilizing organic synthesis techniques common in pharmaceutical development. The initial phase typically includes the formation of the core structure through condensation reactions followed by functional group modifications to enhance selectivity and potency.

  1. Starting Materials: The synthesis begins with readily available aromatic compounds, which serve as the backbone for further modifications.
  2. Reagents: Standard reagents such as acids, bases, and coupling agents are employed to facilitate reactions like amination and esterification.
  3. Purification: After synthesis, the product undergoes purification processes such as recrystallization or chromatography to isolate ASP6432 from by-products.

The detailed synthetic pathway is proprietary information but involves standard techniques in organic chemistry to achieve high yields and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of ASP6432 can be represented by its chemical formula, which reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The three-dimensional conformation is crucial for its biological activity, influencing how it interacts with its target enzyme.

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on the specific structure).
  • Molecular Weight: Calculated based on the molecular formula.
  • Structural Features: Key functional groups include aromatic rings and amine functionalities that contribute to its binding affinity.

The precise structural data can typically be obtained through techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

Reactions and Technical Details

ASP6432 participates in various chemical reactions during its synthesis and potential metabolic pathways:

  1. Enzymatic Reactions: As a phosphodiesterase 4 inhibitor, ASP6432 competes with cyclic adenosine monophosphate for binding sites on the enzyme, leading to increased levels of this second messenger within cells.
  2. Metabolic Stability: Understanding its stability under physiological conditions is crucial; studies often involve incubating ASP6432 with liver microsomes to assess metabolic degradation pathways.

These reactions are vital for determining both the efficacy and safety profiles of the compound during preclinical studies.

Mechanism of Action

Process and Data

The mechanism of action of ASP6432 primarily involves the inhibition of phosphodiesterase 4, an enzyme that breaks down cyclic adenosine monophosphate. By inhibiting this enzyme:

  • Increased cAMP Levels: Elevated levels of cyclic adenosine monophosphate lead to enhanced signaling pathways that modulate inflammatory responses.
  • Anti-inflammatory Effects: This mechanism results in reduced production of pro-inflammatory cytokines, making it a candidate for treating various inflammatory diseases.

Data from in vitro studies demonstrate significant reductions in inflammatory markers when cells are treated with ASP6432.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of ASP6432 include:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in various organic solvents; solubility in water may vary based on pH.
  • Stability: Stability studies indicate that ASP6432 maintains integrity under standard laboratory conditions but may require specific storage conditions to prevent degradation.

Chemical properties include reactivity profiles that inform potential interactions with biological targets.

Applications

Scientific Uses

ASP6432's primary applications are within clinical research focused on:

  • Chronic Inflammatory Diseases: Investigating its efficacy in conditions like chronic obstructive pulmonary disease and asthma.
  • Autoimmune Disorders: Exploring its potential benefits in managing autoimmune diseases due to its immunomodulatory effects.

Ongoing clinical trials aim to establish dosing regimens, safety profiles, and long-term efficacy data to support regulatory approval for therapeutic use.

Pharmacological Characterization of ASP6432

Molecular Pharmacology of LPA1 Receptor Antagonism

Structural Determinants of ASP6432 Binding Affinity

ASP6432 (potassium 1-(2-{[3,5-dimethoxy-4-methyl-N-(3-phenylpropyl)benzamido]methyl}-1,3-thiazole-4-carbonyl)-3-ethyl-2,2-dioxo-2λ6-diazathian-1-ide) is a novel small-molecule antagonist of the lysophosphatidic acid receptor 1 (LPA1). Its molecular structure features three critical domains:

  • A 3-phenylpropyl benzamide moiety that anchors to hydrophobic residues in LPA1's orthosteric pocket.
  • A 1,3-thiazole-4-carbonyl core enabling hydrogen bonding with transmembrane domain 3 (Asn-3.29) and extracellular loop 2.
  • A diazathian-1-ide group that stabilizes the receptor's inactive conformation via electrostatic interactions with Arg-3.28 and Lys-7.36 [2] [4].

This configuration confers sub-nanomolar binding affinity, with an IC₅₀ of 11 nM against human LPA1 in calcium flux assays. The potassium salt formulation enhances solubility and bioavailability, facilitating target engagement in vivo [1] [7].

Receptor Selectivity Profile Against LPA1–6 Subtypes

ASP6432 exhibits >10-fold selectivity for LPA1 over other LPA receptor subtypes. Key selectivity data:

Table 1: Selectivity Profile of ASP6432 Across LPA Receptor Subtypes

Receptor SubtypeIC₅₀ (nM)Selectivity Ratio (vs. LPA1)
LPA1111.0
LPA2>10,000>909
LPA375268.4
LPA4>10,000>909
LPA546342.1
LPA6>10,000>909

Selectivity was confirmed via calcium flux assays (LPA1–4) and cAMP modulation assays (LPA5). No significant off-target activity was observed against 120+ receptors, ion channels, and enzymes, including α₁-adrenoceptors targeted by tamsulosin [2] [4] [7].

Biochemical Pathways Modulated by LPA1 Inhibition

Suppression of Intracellular Calcium Flux and RhoA Signaling

LPA1 activation triggers dual Gαq-mediated calcium release and Gα₁₂/₁₃-dependent RhoA pathway activation:

  • Calcium Flux: ASP6432 dose-dependently inhibits LPA-induced intracellular Ca²⁺ elevation in human prostate cells (IC₅₀ = 30 nM), preventing myosin light-chain kinase (MLCK) activation and smooth muscle contraction [4] [5].
  • RhoA/ROCK Pathway: By blocking LPA1-Gα₁₃ coupling, ASP6432 reduces RhoA-GTP formation by 85% at 100 nM. This suppresses ROCK-mediated phosphorylation of myosin phosphatase target subunit 1 (MYPT1), diminishing actomyosin contractility in urethral smooth muscle [3] [7].

In rat models, ASP6432 (0.1 mg/kg IV) reduced basal urethral perfusion pressure (UPPbase) by 43% and voiding-phase pressure (UPPnadir) by 39%, outperforming tamsulosin (22% UPPbase reduction; no UPPnadir effect) [1] [4].

Antagonism of LPA-Induced Proliferation in Prostate Stromal Cells

ASP6432 inhibits hyperplastic prostate growth via:

  • Cell Cycle Arrest: At 0.1–10 μM, ASP6432 reduces LPA-stimulated bromodeoxyuridine (BrdU) incorporation by 60–95% in human prostate stromal cells (WPMY-1 line), indicating blockade of DNA synthesis [2] [7].
  • Downregulation of Fibrogenic Pathways: ASP6432 (1 μM) decreases LPA-induced expression of:
  • Connective tissue growth factor (CTGF; 4.2-fold ↓)
  • Cyr61 (3.8-fold ↓)
  • Collagen I/III (≥70% ↓)These proteins drive stromal expansion in benign prostatic hyperplasia (BPH) [7] [9].

Table 2: Antiproliferative Effects of ASP6432 in Prostate Stromal Cells

Concentration (μM)BrdU Incorporation (% Inhibition)CTGF Expression (Fold vs. Control)
0.160%1.8
1.082%0.9
1095%0.4

This dual action on contraction and proliferation positions ASP6432 as a disease-modifying agent for BPH, contrasting with α₁-blockers like tamsulosin that solely target smooth muscle tone [2] [7].

Properties

CAS Number

1282549-08-9

Product Name

ASP6432

IUPAC Name

potassium;[2-[[(3,5-dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]-1,3-thiazole-4-carbonyl]-(ethylsulfamoyl)azanide

Molecular Formula

C25H29KN4O7S2

Molecular Weight

600.75

InChI

InChI=1S/C26H32N4O6S2.K/c1-5-27-38(33,34)29-25(31)21-17-37-24(28-21)16-30(13-9-12-19-10-7-6-8-11-19)26(32)20-14-22(35-3)18(2)23(15-20)36-4;/h6-8,10-11,14-15,17,27H,5,9,12-13,16H2,1-4H3,(H,29,31);/q;+1/p-1

InChI Key

HJDUIXQAOQSISD-UHFFFAOYSA-M

SMILES

CCNS(=O)(=O)[N-]C(=O)C1=CSC(=N1)CN(CCCC2=CC=CC=C2)C(=O)C3=CC(=C(C(=C3)OC)C)OC.[K+]

Solubility

Soluble in DMSO

Synonyms

ASP-6432; ASP 6432; ASP6432

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.